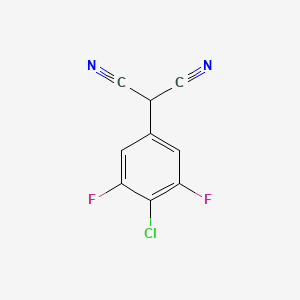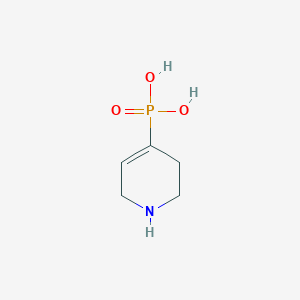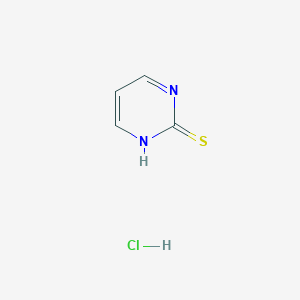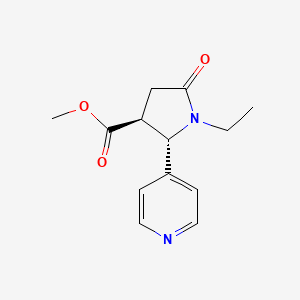
2-(4-chloro-3,5-difluorophenyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3,5-difluorophenyl)propanedinitrile, also known as 2-(4-Chloro-3,5-difluorophenyl)propionitrile, is a compound that is used in a variety of scientific applications. It is a versatile reagent with a wide range of uses in organic synthesis and has been used in a variety of research studies. This compound is known for its stability and its ability to perform a variety of reactions. In
Mécanisme D'action
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile is an electron-rich molecule that can undergo a variety of reactions. It is capable of forming covalent bonds with other molecules, as well as forming hydrogen bonds with other molecules. Additionally, it can be used as a catalyst in organic reactions, as a substrate in enzymatic reactions, and as a reactant in photochemical reactions.
Biochemical and Physiological Effects
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, it has been shown to have a direct effect on the activity of certain ion channels, which are involved in the transmission of electrical signals in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile has several advantages for use in laboratory experiments. It is a stable reagent that is relatively easy to synthesize and handle. Additionally, it is a versatile reagent that can be used in a variety of reactions. Additionally, it is a relatively inexpensive reagent, making it an attractive choice for laboratory experiments.
However, there are some limitations to the use of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-chloro-3,5-difluorophenyl)propanedinitrile in laboratory experiments. It is a toxic compound and should be handled with caution. Additionally, it is not water soluble, making it difficult to use in aqueous solutions. Furthermore, it has a low solubility in organic solvents, making it difficult to use in organic synthesis.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-chloro-3,5-difluorophenyl)propanedinitrile. One potential application is in the development of new drugs and therapeutic agents. This compound has been shown to have an inhibitory effect on certain enzymes and ion channels, which suggests that it may have potential applications in the treatment of neurological disorders. Additionally, it may have potential applications in the development of new catalysts and reagents for organic synthesis. Furthermore, it may have potential applications in the development of new materials and polymers. Finally, it may have potential applications in the development of new analytical methods and technologies.
Méthodes De Synthèse
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-3,5-difluorophenyl bromide and potassium cyanide in aqueous acetonitrile. This reaction produces 2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-chloro-3,5-difluorophenyl)propanedinitrile in high yields. Another method involves the reaction of 4-chloro-3,5-difluorophenyl bromide and potassium cyanide in aqueous acetic acid. This reaction produces 2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-chloro-3,5-difluorophenyl)propanedinitrile in high yields.
Applications De Recherche Scientifique
2-(4-chloro-3,5-difluorophenyl)propanedinitrile(4-Chloro-3,5-difluorophenyl)propanedinitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a substrate in enzymatic reactions and as a reactant in photochemical reactions. Additionally, it has been used to study the structure and reactivity of organic molecules, to investigate the mechanism of action of enzymes, and to investigate the structure and reactivity of organic compounds.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-difluorophenyl)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2N2/c10-9-7(11)1-5(2-8(9)12)6(3-13)4-14/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKBNJRGCPGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-difluorophenyl)propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)


![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)